molecular formula C19H20N2O5 B4675735 Ethyl 4-({[(4-methoxyphenyl)methyl]carbamoyl}formamido)benzoate

Ethyl 4-({[(4-methoxyphenyl)methyl]carbamoyl}formamido)benzoate

Cat. No.: B4675735
M. Wt: 356.4 g/mol
InChI Key: NURAGLASSXQRQJ-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-methoxyphenyl)methyl]carbamoyl}formamido)benzoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a carbamoylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(4-methoxyphenyl)methyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-methoxyphenyl)methyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({[(4-methoxyphenyl)methyl]carbamoyl}formamido)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(4-methoxyphenyl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-({[(4-methoxyphenyl)methyl]carbamoyl}formamido)benzoate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the carbamoylformamido group, making it less versatile in certain reactions.

    4-Methoxybenzyl isocyanate: Used as a precursor in the synthesis of the target compound.

    Ethyl 4-methoxyphenylacetate: Similar ester structure but different functional groups, leading to different reactivity and applications.

Properties

IUPAC Name

ethyl 4-[[2-[(4-methoxyphenyl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-3-26-19(24)14-6-8-15(9-7-14)21-18(23)17(22)20-12-13-4-10-16(25-2)11-5-13/h4-11H,3,12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURAGLASSXQRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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